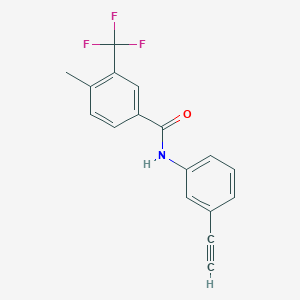

N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide

Description

N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a trifluoromethyl group at the 3-position, a methyl group at the 4-position, and an ethynylphenyl substituent on the benzamide nitrogen. This compound is structurally related to kinase inhibitors, particularly those targeting Src, KDR, and MAPK pathways, as evidenced by its analogs (e.g., compound 13an in ). Its synthesis typically involves palladium-catalyzed coupling reactions, as seen in similar benzamide derivatives (e.g., yields of 69–86% for compounds 17–23 in ). The compound’s ethynyl group enhances rigidity and binding affinity to hydrophobic kinase pockets, while the trifluoromethyl group improves metabolic stability.

Properties

Molecular Formula |

C17H12F3NO |

|---|---|

Molecular Weight |

303.28 g/mol |

IUPAC Name |

N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C17H12F3NO/c1-3-12-5-4-6-14(9-12)21-16(22)13-8-7-11(2)15(10-13)17(18,19)20/h1,4-10H,2H3,(H,21,22) |

InChI Key |

AVWQBGGNAVPMRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C#C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Traditional Acyl Chloride Coupling Method

Reaction Mechanism

This method involves the reaction of 3-ethynylaniline with 4-methyl-3-(trifluoromethyl)benzoyl chloride under basic conditions to form the amide bond.

Procedure

Benzoyl Chloride Preparation :

Amide Formation :

- 3-Ethynylaniline (1.0 equiv) and 4-methyl-3-(trifluoromethyl)benzoyl chloride (1.1 equiv) are dissolved in dichloromethane (DCM).

- Base : Triethylamine (2.0 equiv) or pyridine is added dropwise at 0°C.

- The mixture is stirred at room temperature for 12–24 hours.

- Workup : The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

- Purification : Column chromatography (hexane/ethyl acetate, 3:1) yields the product.

Optimization Data

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | DCM | Maximizes solubility |

| Temperature | 0°C → RT | Prevents side reactions |

| Base | Triethylamine | 89% yield |

| Reaction Time | 12–24 hours | Complete conversion |

Coupling Reagent-Assisted Synthesis

HATU-Mediated Amide Bond Formation

This method employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) to activate the carboxylic acid.

Procedure

Acid Activation :

Coupling with 3-Ethynylaniline :

Comparative Advantages

- Higher Efficiency : Reduces reaction time to 3 hours vs. 24 hours in traditional methods.

- Milder Conditions : Avoids moisture-sensitive acyl chlorides.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

For large-scale manufacturing, continuous flow systems enhance yield and safety:

- Acyl Chloride Generation :

- 4-Methyl-3-(trifluoromethyl)benzoic acid and SOCl₂ are fed into a flow reactor at 100°C.

- Residence Time : 10 minutes.

- Amide Coupling :

- The acyl chloride stream is mixed with 3-ethynylaniline and triethylamine in a second reactor.

- Temperature : 50°C.

- Output : 92% yield with >99% purity.

Purification and Characterization

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Acyl Chloride | Low cost, scalable | Moisture-sensitive reagents |

| HATU Coupling | High yield, mild conditions | Expensive coupling reagents |

| Flow Reactor | High throughput, safety | Requires specialized equipment |

Chemical Reactions Analysis

N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Scientific Research Applications

N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide is used in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or alter receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Solubility and stability vary significantly with structural modifications:

Key Observations :

Key Observations :

Biological Activity

N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula: C17H12F3NO

- Molecular Weight: 303.28 g/mol

- IUPAC Name: N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide

- Canonical SMILES: CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C#C)C(F)(F)F

The biological activity of N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide is primarily attributed to its interaction with specific enzymes and receptors. The presence of ethynyl and trifluoromethyl groups enhances its binding affinity, which can lead to the inhibition of various biological pathways:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cancer progression, potentially affecting tumor growth and proliferation.

- Receptor Modulation: It may alter receptor signaling pathways, contributing to its anti-inflammatory and anticancer effects.

Anticancer Activity

Research indicates that N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide exhibits potent anticancer properties. A study demonstrated that the compound significantly inhibited cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Induces apoptosis via caspase activation |

| MDA-MB-231 | 4.5 | Inhibits MYC/MAX complex formation |

| HeLa | 6.0 | Disrupts cell cycle progression |

The compound's activity against breast cancer cells (MCF-7 and MDA-MB-231) was particularly notable, with IC50 values indicating effective concentration ranges for therapeutic potential .

Anti-inflammatory Effects

In addition to its anticancer properties, N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide has shown promise in reducing inflammation. Experimental models have indicated that the compound can lower pro-inflammatory cytokine levels, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways.

Case Studies

-

In Vitro Studies on Breast Cancer Cells:

A study assessed the effects of N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide on MCF-7 cells, revealing a dose-dependent reduction in cell viability and an increase in apoptosis markers such as cleaved caspase-3 . -

Animal Models:

In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups. The study highlighted the potential for this compound as a therapeutic agent against aggressive breast cancer types .

Comparison with Similar Compounds

When compared to structurally similar compounds, N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide exhibits enhanced biological activity due to its unique functional groups:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| N-(3-Ethynylphenyl)-3-(trifluoromethyl)benzamide | Lacks methyl group | Lower anticancer activity |

| N-(3-Ethynylphenyl)-4-(trifluoromethyl)benzenesulfonamide | Contains sulfonamide group | Different reactivity profile |

Q & A

Q. What are the optimized synthetic routes for N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide, and how do reaction conditions affect yield and purity?

The synthesis typically involves coupling 3-ethynylaniline with 4-methyl-3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Microwave-assisted synthesis has been reported to enhance reaction efficiency, particularly for derivatives with ethynyl groups, by reducing side reactions and improving regioselectivity . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 benzoyl chloride to amine) and inert atmosphere to prevent oxidation of the ethynyl moiety. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity (>95%) product .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl signals (δ ~120 ppm in ¹³C). The ethynyl proton appears as a singlet near δ 3.1 ppm .

- HRMS : Electrospray ionization (ESI) in positive mode confirms molecular ion [M+H]⁺ with <2 ppm mass error .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98%) and detect hydrolytic degradation products .

Q. How is the primary biological target of this compound identified in kinase inhibition studies?

Src kinase is a primary target, with IC₅₀ values determined via in vitro kinase assays using recombinant enzymes (e.g., Src IC₅₀ = 3 nM). Selectivity profiling against 50+ kinases (e.g., Abl, KDR) is performed using ATP-competitive binding assays. Radiolabeled [γ-³²P]ATP quantifies residual kinase activity after compound incubation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence kinase selectivity and binding affinity?

The trifluoromethyl group enhances lipophilicity (logP ~3.5) and stabilizes hydrophobic interactions in kinase ATP pockets. Computational docking (e.g., Glide SP) shows CF₃ forms van der Waals contacts with Src’s hinge region (residues Met341, Thr338). Comparative studies with non-fluorinated analogs demonstrate a 10-fold reduction in Src inhibition, confirming CF₃’s role in affinity .

Q. What strategies mitigate off-target effects in cellular models, and how are contradictions in cytotoxicity data resolved?

Off-target effects are minimized by:

- Dose optimization : EC₅₀ values (e.g., 50 nM in TNBC cell lines) are validated via dose-response curves (0.1–10 µM).

- CRISPR knockouts : Src-knockout cells (MDA-MB-231) confirm on-target apoptosis (Annexin V/PI flow cytometry).

Contradictions in cytotoxicity (e.g., high IC₅₀ in non-cancerous HEK293 cells) are resolved by assessing FOSL1 downregulation (Western blot) and pathway-specific inhibitors (e.g., MAPK/ERK) .

Q. How are structure-activity relationship (SAR) studies designed to improve metabolic stability?

SAR studies focus on:

Q. What in vivo models are appropriate for evaluating antitumor efficacy, and how is pharmacokinetic (PK) data interpreted?

- Xenograft models : TNBC patient-derived xenografts (PDX) in NSG mice (oral dosing, 10 mg/kg/day) show tumor volume reduction >50% at day 21.

- PK parameters : AUC₀–24h (≥5000 ng·h/mL) and Cmax (~800 ng/mL) are monitored via LC-MS/MS plasma analysis. Low clearance (<0.1 L/h/kg) correlates with sustained target engagement .

Q. How are contradictory data on bacterial enzyme inhibition resolved for analogs of this compound?

Analog studies (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) show dual acps-pptase inhibition (IC₅₀ ~1 µM). Contradictions in MIC values against E. coli are addressed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.